N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

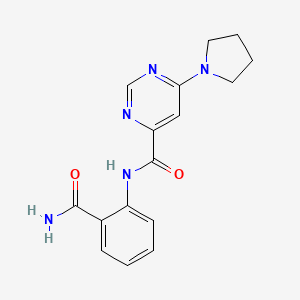

Structure

3D Structure

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c17-15(22)11-5-1-2-6-12(11)20-16(23)13-9-14(19-10-18-13)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,17,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNONPIHYPWIZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy, and relevant case studies. The compound's structure suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrimidine core substituted with a pyrrolidine moiety and a carbamoylphenyl group, which may influence its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.33 g/mol |

| LogP | 2.3 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values indicating potency superior to standard treatments like isoniazid .

The proposed mechanism of action for this class of compounds involves inhibition of key enzymes or pathways in microbial metabolism. The structural features suggest potential interactions with targets involved in nucleic acid synthesis or protein synthesis, which are critical for microbial growth and survival.

Case Studies

- Inhibition of Mycobacterial Growth : A study evaluated various substituted quinoline-2-carboxamides, revealing that some derivatives had superior activity against M. tuberculosis compared to established drugs. This highlights the potential of similar structures, including this compound, in developing new antimycobacterial agents .

- Selectivity and Toxicity : In vitro studies demonstrated that certain analogues exhibited minimal toxicity against human cell lines while retaining potent antimicrobial activity. This selectivity is crucial for therapeutic development, as it suggests a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring and the substituents on the phenyl group significantly affect biological activity. For example, variations in the 4-position of the pyrimidine core have been linked to enhanced potency against specific pathogens .

Table 2: SAR Insights

| Modification | Observed Effect |

|---|---|

| Substituent at 4-position | Increased potency against M. tuberculosis |

| Pyrrolidine moiety | Enhanced binding affinity to target enzymes |

Comparison with Similar Compounds

Core Heterocycle Modifications

Substituent Effects

Q & A

Q. What are the critical steps for synthesizing N-(2-carbamoylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide with high yield and purity?

- Methodological Answer : Synthesis optimization should focus on regioselective functionalization of the pyrimidine core. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling to introduce the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring, ensuring minimal side-product formation .

- Amide Bond Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for the reaction between 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid and 2-carbamoylaniline, monitoring progress via TLC or HPLC .

- Purification : Utilize flash chromatography with gradient elution (e.g., 5–30% methanol in dichloromethane) followed by recrystallization from ethanol/water to achieve ≥95% purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural validation requires a multi-technique approach:

- NMR Spectroscopy : Assign peaks for the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and pyrimidine carboxamide NH (δ 8.3–8.5 ppm, broad singlet). Compare with published spectra of analogous pyrimidine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with an error margin of <5 ppm .

- X-ray Crystallography : If single crystals are obtained, analyze dihedral angles between the pyrimidine ring and substituents to verify spatial orientation (e.g., deviations <15° from coplanarity) .

Q. What protocols ensure the compound’s stability during storage and handling?

- Methodological Answer :

- Storage Conditions : Store lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating kinase inhibition activity?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., Src, Abl, Trk) at 1–10 µM compound concentration. Include staurosporine as a positive control .

- Cellular Potency : Test antiproliferative activity in K562 (chronic myelogenous leukemia) or PC3 (prostate cancer) cell lines using MTT assays. Calculate IC₅₀ values with dose-response curves (0.1–10 µM, 72-hour exposure) .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Systematically modify the pyrrolidine group (e.g., replace with piperidine or morpholine) and the carbamoylphenyl moiety (e.g., halogenation at the 4-position).

- Activity Mapping : Corrogate potency data (IC₅₀) with steric/electronic parameters (e.g., logP, polar surface area) using QSAR software. Prioritize analogs with >10-fold selectivity over off-target kinases .

Q. What strategies reduce off-target effects in cellular models?

- Methodological Answer :

- Selectivity Screening : Perform broad-panel kinase profiling (≥50 kinases) at 1 µM compound concentration. Exclude analogs with >30% inhibition of non-target kinases (e.g., EGFR, VEGFR2) .

- Proteomic Profiling : Use SILAC-based mass spectrometry to identify unintended protein interactions in treated cells (e.g., 24-hour exposure at IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.